molecular formula C17H30N6O8 B12525719 L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine CAS No. 798540-91-7

L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine

Cat. No.: B12525719
CAS No.: 798540-91-7
M. Wt: 446.5 g/mol
InChI Key: QIDVLJHMMHLJSH-KIXCIYMXSA-N
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Description

L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine is a tetrapeptide composed of four amino acids: valine, asparagine, asparagine, and threonine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further reactions.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like peptidases.

    Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly threonine.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using peptidases or acid/base hydrolysis.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for modifying amino acid side chains.

Major Products

    Hydrolysis: Produces individual amino acids (valine, asparagine, threonine).

    Oxidation: Modified peptides with oxidized side chains.

    Substitution: Peptides with altered functional groups.

Scientific Research Applications

L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-asparaginyl-L-asparaginyl-L-leucyl-L-proline
  • L-Asparaginyl-L-valyl-L-threonyl-L-valine

Uniqueness

L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

798540-91-7

Molecular Formula

C17H30N6O8

Molecular Weight

446.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C17H30N6O8/c1-6(2)12(20)16(29)22-8(4-10(18)25)14(27)21-9(5-11(19)26)15(28)23-13(7(3)24)17(30)31/h6-9,12-13,24H,4-5,20H2,1-3H3,(H2,18,25)(H2,19,26)(H,21,27)(H,22,29)(H,23,28)(H,30,31)/t7-,8+,9+,12+,13+/m1/s1

InChI Key

QIDVLJHMMHLJSH-KIXCIYMXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

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